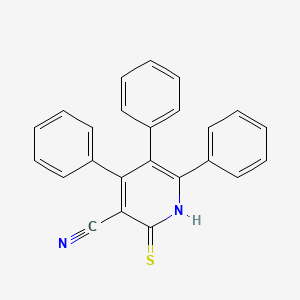
4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by a pyridine ring substituted with phenyl groups and a sulfanylidene moiety, making it an interesting subject for synthetic and application-based research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes with acetophenones, cyanothioacetamide, and alkylating agents . The reaction is often catalyzed by bases such as sodium ethoxide, which promotes intramolecular cyclization to form the desired heterocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions: 4,5,6-Triphenyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic structures. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design. Its derivatives have shown promise in preliminary studies for their anti-inflammatory and anticancer activities .
Industry: In the industrial sector, derivatives of this compound are investigated for their potential use in materials science, particularly in the development of novel polymers and advanced materials.
属性
| 114038-47-0 | |
分子式 |
C24H16N2S |
分子量 |
364.5 g/mol |
IUPAC 名称 |
4,5,6-triphenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H16N2S/c25-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(26-24(20)27)19-14-8-3-9-15-19/h1-15H,(H,26,27) |
InChI 键 |
TWDHENGVDICRHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)

![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)

